molecular formula C32H32N2O5 B585152 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone CAS No. 43229-66-9

2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone

Cat. No.: B585152
CAS No.: 43229-66-9
M. Wt: 524.617
InChI Key: GYWPAIAUFMGISM-UHFFFAOYSA-N
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Description

2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone is an organic compound with a complex structure It contains multiple functional groups, including benzyl, methoxyphenyl, and nitrophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzyl(1-(4-methoxyphenyl)propan-2-yl)amine intermediate: This can be achieved through the reaction of benzylamine with 4-methoxyphenylpropan-2-one under reductive amination conditions.

    Coupling with 4-(benzyloxy)-3-nitrobenzaldehyde: The intermediate is then reacted with 4-(benzyloxy)-3-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl and nitrophenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of new benzyl or methoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyl(1-(4-hydroxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone: Similar structure with a hydroxy group instead of a methoxy group.

    2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-aminophenyl)ethanone: Similar structure with an amino group instead of a nitro group.

Uniqueness

The presence of both methoxy and nitro groups in 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O5/c1-24(19-25-13-16-29(38-2)17-14-25)33(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(20-28)34(36)37)39-23-27-11-7-4-8-12-27/h3-18,20,24H,19,21-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWPAIAUFMGISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705457
Record name 2-{Benzyl[1-(4-methoxyphenyl)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43229-66-9
Record name 2-[[2-(4-Methoxyphenyl)-1-methylethyl](phenylmethyl)amino]-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{Benzyl[1-(4-methoxyphenyl)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-one
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Record name 2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanone
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Record name 2-[[2-(4-Methoxyphenyl)-1-methylethyl](phenylmethyl)amino]-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone
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